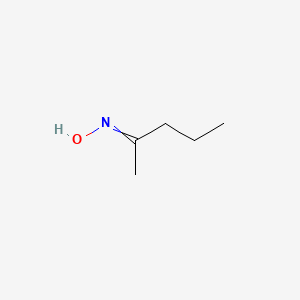

2-Pentanone oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

623-40-5 |

|---|---|

Molecular Formula |

C5H11NO |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

(NZ)-N-pentan-2-ylidenehydroxylamine |

InChI |

InChI=1S/C5H11NO/c1-3-4-5(2)6-7/h7H,3-4H2,1-2H3/b6-5- |

InChI Key |

FWSXGNXGAJUIPS-WAYWQWQTSA-N |

Isomeric SMILES |

CCC/C(=N/O)/C |

Canonical SMILES |

CCCC(=NO)C |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pentanone Oxime: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-pentanone oxime. The information is presented to support research, scientific analysis, and drug development activities where this compound may be a key intermediate or subject of study. All quantitative data has been summarized in clear, structured tables, and detailed experimental protocols are provided for key methodologies.

Chemical and Physical Properties

This compound, also known as methyl n-propyl ketoxime, is an organic compound with the chemical formula C₅H₁₁NO.[1] It is a colorless to pale yellow liquid at room temperature and is soluble in water and organic solvents.[2] This solubility makes it a versatile reagent in various chemical reactions.[2]

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| CAS Number | 623-40-5 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 168 °C | [3] |

| Density | 0.908 g/mL | [3] |

| Solubility | Soluble in water and organic solvents | [2] |

| Flash Point | 78 °C | [3] |

| Refractive Index | 1.445 | [3] |

Chemical Structure and Isomerism

The structure of this compound is characterized by a pentane (B18724) backbone with an oxime functional group (=N-OH) at the second carbon position. A key feature of its structure is the existence of geometric isomers, specifically E and Z isomers, arising from the restricted rotation around the C=N double bond.

The nomenclature of these isomers is based on the Cahn-Ingold-Prelog priority rules, which consider the arrangement of substituents around the double bond. The lone pair on the nitrogen is considered the lowest priority group.

Caption: Geometric isomers of this compound.

The synthesis of this compound typically results in a mixture of the (E) and (Z) isomers.[4] The separation of these isomers can be challenging due to their similar physical properties but can be achieved using techniques such as fractional crystallization or column chromatography.[5][6]

Experimental Protocols

Synthesis of this compound

A common and straightforward laboratory method for the synthesis of this compound involves the reaction of 2-pentanone with hydroxylamine (B1172632) hydrochloride in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Materials and Reagents:

-

2-Pentanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (CH₃COONa) or other suitable base

-

Ethanol

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-pentanone in a suitable solvent such as aqueous ethanol.

-

Add a slight molar excess of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution. The base is added to neutralize the HCl released from the hydroxylamine hydrochloride.

-

Stir the reaction mixture at room temperature. Gentle heating may be applied to increase the reaction rate.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, add water to the mixture and extract the product with an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound as a mixture of E/Z isomers.

-

If necessary, the isomers can be separated and purified by column chromatography on silica (B1680970) gel or by fractional crystallization.[5][6]

Reaction Mechanism of Oxime Formation

The formation of an oxime from a ketone and hydroxylamine proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a weak acid.

Caption: Reaction mechanism for the formation of this compound.

Mechanism Steps:

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of 2-pentanone is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group.

-

Elimination of Water: The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated, leading to the formation of the C=N double bond of the oxime.

Spectroscopic Data

¹H NMR Spectroscopy

The chemical shifts of protons, especially those alpha to the C=N bond, are influenced by the stereochemistry of the oxime. The anisotropic effect of the hydroxyl group will cause a downfield shift for the substituent that is syn (on the same side) to it. For this compound, this would be the methyl group in the (E)-isomer and the propyl group in the (Z)-isomer.

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

| Protons | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) |

| N-OH | ~8.0-9.0 (broad s) | ~8.0-9.0 (broad s) |

| -CH₂- (alpha to C=N) | ~2.2-2.4 (t) | ~2.4-2.6 (t) |

| -CH₃ (alpha to C=N) | ~1.9-2.1 (s) | ~1.8-2.0 (s) |

| -CH₂- (beta to C=N) | ~1.4-1.6 (sextet) | ~1.4-1.6 (sextet) |

| -CH₃ (gamma to C=N) | ~0.9-1.0 (t) | ~0.9-1.0 (t) |

¹³C NMR Spectroscopy

Similar to ¹H NMR, the chemical shifts of the carbon atoms in the vicinity of the C=N bond will differ between the E and Z isomers.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):

| Carbon | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) |

| C=N | ~158-162 | ~158-162 |

| -CH₂- (alpha to C=N) | ~30-35 | ~25-30 |

| -CH₃ (alpha to C=N) | ~10-15 | ~15-20 |

| -CH₂- (beta to C=N) | ~20-25 | ~20-25 |

| -CH₃ (gamma to C=N) | ~13-15 | ~13-15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C=N, and N-O functional groups. The exact positions of these bands may show slight variations between the E and Z isomers.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (oxime) | 3150-3450 (broad) |

| C-H stretch (alkane) | 2850-3000 |

| C=N stretch (oxime) | 1640-1690 |

| N-O stretch | 930-960 |

This guide provides a foundational understanding of the chemical properties and structure of this compound for professionals in scientific research and development. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical compound.

References

Spectroscopic Analysis of 2-Pentanone Oxime: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-pentanone oxime, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who utilize these techniques for molecular characterization.

Introduction to this compound

This compound is an organic compound with the chemical formula C₅H₁₁NO. It is formed by the condensation reaction of 2-pentanone with hydroxylamine. Due to the nature of the C=N double bond, this compound can exist as two geometric isomers: the E (anti) and Z (syn) isomers, where the hydroxyl group is on the opposite or same side as the larger alkyl group (propyl), respectively. The presence of these isomers can often be distinguished by high-resolution NMR spectroscopy.

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound based on typical values for similar functional groups and data from analogous compounds.

¹H NMR Spectroscopic Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The presence of E and Z isomers may lead to a duplication of some signals. The data below is a predicted representation for the major isomer.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.0 - 10.0 | br s | 1H | N-OH |

| ~2.2 - 2.4 | t | 2H | -CH₂-CH₂-CH₃ (α to C=N) |

| ~1.8 - 1.9 | s | 3H | CH₃-C=N |

| ~1.4 - 1.6 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~0.9 - 1.0 | t | 3H | -CH₂-CH₂-CH₃ |

br s = broad singlet, s = singlet, t = triplet, sextet = sextet

¹³C NMR Spectroscopic Data (Predicted)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C=N |

| ~30 - 35 | -CH₂-CH₂-CH₃ (α to C=N) |

| ~20 - 25 | -CH₂-CH₂-CH₃ |

| ~15 - 20 | CH₃-C=N |

| ~13 - 15 | -CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopic Data

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3100 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2960 - 2850 | Medium-Strong | C-H stretch (alkane) |

| ~1665 | Medium | C=N stretch (oxime) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1375 | Medium | C-H bend (methyl) |

| ~945 | Medium | N-O stretch |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solvent should be of high purity to avoid extraneous signals.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

-

-

Instrument Setup:

-

Place the NMR tube in a spinner turbine and adjust its position using a depth gauge.

-

Insert the sample into the NMR spectrometer's magnet.

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Lock the field frequency using the deuterium (B1214612) signal from the solvent.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A small number of scans (e.g., 8-16) is usually sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) and coupling constants to deduce proton-proton connectivities.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be taken first.

-

Place a small drop of neat (undiluted) this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

The spectrometer is typically purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Set the desired spectral range, commonly 4000 to 400 cm⁻¹.

-

Select an appropriate resolution, typically 4 cm⁻¹.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Spectral Interpretation:

-

Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

-

Compare the peak positions (in cm⁻¹) to known correlation charts to confirm the presence of O-H, C-H, C=N, and N-O bonds.

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships in spectral interpretation.

Caption: Experimental Workflow for Spectroscopic Analysis.

Caption: Logical Relationships in Spectral Interpretation.

Synthesis of 2-Pentanone Oxime from Hydroxylamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-pentanone oxime from 2-pentanone and hydroxylamine (B1172632) hydrochloride. The document details the reaction mechanism, experimental protocols, and relevant quantitative data, presented in a clear and accessible format. This synthesis is a fundamental reaction in organic chemistry, yielding a versatile intermediate used in various applications, including the development of novel pharmaceuticals and as a precursor in the synthesis of other organic compounds.

Reaction and Mechanism

The synthesis of this compound from 2-pentanone and hydroxylamine hydrochloride is a classic condensation reaction. The overall transformation involves the reaction of the carbonyl group of the ketone with hydroxylamine, resulting in the formation of an oxime and a molecule of water. The hydroxylamine hydrochloride is typically reacted in the presence of a base to liberate the free hydroxylamine, which then acts as the nucleophile.

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-pentanone. This leads to the formation of a tetrahedral intermediate.

-

Dehydration: The tetrahedral intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime. This step is often acid-catalyzed.

A general scheme for this reaction is presented below:

CH₃CH₂CH₂C(O)CH₃ + NH₂OH·HCl + Base → CH₃CH₂CH₂C(NOH)CH₃ + H₂O + Base·HCl

Experimental Protocols

Several methods have been reported for the synthesis of ketoximes from ketones and hydroxylamine hydrochloride. The choice of method often depends on factors such as scale, desired purity, and environmental considerations. Below are detailed protocols for two common approaches.

Method 1: Classical Synthesis with Base in a Solvent

This widely used method involves the reaction of 2-pentanone with hydroxylamine hydrochloride in a suitable solvent, typically an alcohol, in the presence of a base to neutralize the hydrogen chloride and drive the reaction to completion.

Materials and Reagents:

-

2-Pentanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., Sodium acetate (B1210297), Sodium carbonate, Pyridine)

-

Solvent (e.g., Ethanol (B145695), Methanol)

-

Deionized water

-

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate, Anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and a base (1.2-1.5 equivalents) in a minimal amount of water or a mixture of ethanol and water.

-

To this solution, add a solution of 2-pentanone (1.0 equivalent) in ethanol.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by vacuum filtration and washed with cold water.

-

If the product does not precipitate, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol-water mixture or hexane) or by distillation under reduced pressure.

Method 2: Solvent-Free Synthesis using a Catalyst

A greener alternative to the classical method is the solvent-free synthesis, which minimizes the use of volatile organic solvents. This method often employs a solid catalyst and mechanical grinding.

Materials and Reagents:

-

2-Pentanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Bismuth(III) oxide (Bi₂O₃) or another suitable catalyst

-

Mortar and pestle

-

Ethyl acetate

-

Water

Procedure:

-

In a mortar, combine 2-pentanone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).

-

Grind the mixture with a pestle at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.

-

Upon completion, add ethyl acetate to the mortar and triturate the solid.

-

Filter the mixture to remove the catalyst.

-

The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the this compound.

Quantitative Data

The yield and purity of this compound are dependent on the chosen synthetic route and reaction conditions. The following table summarizes typical quantitative data for the synthesis of ketoximes.

| Parameter | Method 1: Classical Synthesis | Method 2: Solvent-Free Synthesis | Reference |

| Reactant Ratio (Ketone:NH₂OH·HCl:Base/Catalyst) | 1 : 1.2 : 1.2-1.5 | 1 : 1.2 : 0.6 | [1] |

| Reaction Temperature | 60 - 80 °C (Reflux) | Room Temperature | [1] |

| Reaction Time | 1 - 3 hours | 15 - 30 minutes | [1] |

| Typical Yield | 70 - 90% | 85 - 95% | [1] |

| Purity | >95% after purification | >95% after workup | |

| Melting Point (°C) | Not applicable (liquid at RT) | Not applicable (liquid at RT) | |

| Boiling Point (°C) | 157-158 | 157-158 |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching of the oxime group, and a C=N stretching absorption around 1650 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the different protons in the molecule. The hydroxyl proton of the oxime group typically appears as a broad singlet. The presence of (E) and (Z) isomers may result in two sets of signals for the protons near the C=N bond.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the C=N carbon atom in the range of 150-160 ppm.

-

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using the classical method.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Pathway

The signaling pathway below illustrates the nucleophilic addition-elimination mechanism for the formation of this compound.

Caption: Mechanism for the formation of this compound.

References

Ammoxidation of 2-Pentanone: A Technical Guide to the Synthesis of 2-Pentanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the ammoxidation of 2-pentanone to produce 2-pentanone oxime, a valuable chemical intermediate. The document details the catalytic process, focusing on the use of titanium silicalite molecular sieves, particularly TS-1. It outlines a plausible reaction mechanism, provides detailed experimental protocols, and presents quantitative data on catalyst performance under various conditions. Furthermore, this guide includes key visualizations to illustrate the reaction pathway and experimental workflow, aiming to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge for the efficient and selective synthesis of this compound.

Introduction

This compound is an important organic intermediate with potential applications in the synthesis of pharmaceuticals, agrochemicals, and as a component in the development of novel cross-linking agents.[1] Compared to similar compounds like butanone oxime, this compound and its derivatives are noted for their lower toxicity and enhanced properties, such as improved ultraviolet radiation resistance in silicone rubber sealants. The synthesis of this compound can be achieved through various methods, with the direct ammoxidation of 2-pentanone emerging as a more sustainable and efficient route compared to traditional methods like the hydroxylamine (B1172632) process, which often involves expensive and corrosive raw materials.[2]

This guide focuses on the catalytic ammoxidation of 2-pentanone, a process that utilizes a catalyst, typically a titanium silicalite molecular sieve, to facilitate the reaction between 2-pentanone, ammonia (B1221849), and an oxidizing agent, commonly hydrogen peroxide.

Catalytic Ammoxidation: Reaction Mechanism

The ammoxidation of ketones, such as 2-pentanone, over titanium silicalite catalysts like TS-1 is a complex process. While the precise mechanism is a subject of ongoing research, a generally accepted pathway involves the following key steps:

-

Activation of Hydrogen Peroxide: The titanium (IV) sites within the zeolite framework of the catalyst activate the hydrogen peroxide (H₂O₂), forming a highly reactive titanium-hydroperoxo (Ti-OOH) species.

-

In-situ Formation of Hydroxylamine: The activated Ti-OOH species then reacts with ammonia (NH₃) within the catalyst's pores to generate hydroxylamine (NH₂OH) in-situ.

-

Oximation Reaction: The newly formed hydroxylamine, in close proximity to the ketone, reacts with 2-pentanone to yield this compound and water as a byproduct.

This proposed mechanism highlights the multifunctional role of the titanium silicalite catalyst in facilitating both the formation of the oximating agent and the subsequent reaction with the ketone.

Reaction Pathway Diagram

Caption: Proposed reaction pathway for the ammoxidation of 2-pentanone.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound via ammoxidation, based on methodologies described in the scientific literature.[2]

Materials and Equipment

-

Reactants: 2-pentanone, aqueous ammonia (e.g., 25-28 wt%), hydrogen peroxide (e.g., 30 wt%).

-

Catalyst: Fluorine-modified titanium silicalite molecular sieve (e.g., F-Ti-MOR, F-Ti-MWW, or F-TS-1). The titanium content in the catalyst is typically 1-5% of the total mass.[2]

-

Solvent (for workup): Anhydrous sodium sulfate (B86663) for drying.

-

Equipment: A closed reaction vessel (e.g., a three-necked flask equipped with a condenser, thermometer, and stirrer, or a sealed autoclave), heating and stirring apparatus, filtration setup, separatory funnel, and a rotary evaporator for reduced pressure distillation.

General Experimental Procedure

-

Reaction Setup: In a closed reaction vessel, charge 2-pentanone and the fluorine-modified titanium silicalite molecular sieve catalyst. The amount of catalyst is typically 5-20% of the mass of 2-pentanone.[2]

-

Addition of Reactants: While stirring, add aqueous ammonia and hydrogen peroxide to the reaction mixture. The molar ratio of 2-pentanone to ammonia is typically in the range of 1:1.0 to 1:3.0, and the molar ratio of 2-pentanone to hydrogen peroxide is in the range of 1:1.0 to 1:2.0.[2]

-

Reaction Conditions: Heat the sealed reaction mixture to a temperature between 40-100 °C and maintain it for 3-6 hours with continuous stirring.[2]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to recover the catalyst. The catalyst can often be reused.[2]

-

Transfer the filtrate to a separatory funnel and allow the layers to separate.

-

Collect the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data and Catalyst Performance

The efficiency of the ammoxidation of 2-pentanone is highly dependent on the catalyst and reaction conditions. The following tables summarize quantitative data from a comparative study, highlighting the performance of different catalysts.

Table 1: Comparison of Different Titanium Silicalite Molecular Sieve Catalysts

| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | 2-Pentanone:NH₃:H₂O₂ Molar Ratio | Catalyst Loading (wt% of 2-pentanone) | Yield (%) | Purity (%) | Reference |

| F-Ti-MOR | 80 | 4 | 1:1.5:1.2 | 10 | 94.2 | >99 | [2] |

| F-Ti-MWW | 80 | 4 | 1:1.5:1.2 | 10 | 85.3 | >99 | [2] |

| F-TS-1 | 80 | 4 | 1:1.5:1.2 | 10 | 81.2 | >99 | [2] |

| Ti-MOR | 80 | 4 | 1:1.5:1.2 | 10 | 70.5 | 98.2 | [2] |

| Ti-MWW | 80 | 4 | 1:1.5:1.2 | 10 | 68.1 | >99 | [2] |

| TS-1 | 80 | 4 | 1:1.5:1.2 | 10 | 68.8 | 95.8 | [2] |

As demonstrated in the table, fluorine-modified titanium silicalite molecular sieves generally exhibit higher catalytic activity for the synthesis of this compound compared to their conventional counterparts.[2]

Table 2: Effect of Reaction Conditions using F-Ti-MOR Catalyst

| Reaction Temperature (°C) | Reaction Time (h) | 2-Pentanone:NH₃:H₂O₂ Molar Ratio | Catalyst Loading (wt% of 2-pentanone) | Yield (%) | Purity (%) | Reference |

| 40 | 4 | 1:1.5:1.2 | 10 | 71.6 | >99 | [2] |

| 80 | 4 | 1:1.5:1.2 | 10 | 94.2 | >99 | [2] |

| 80 | 4 | 1:1:1 | 10 | 51.3 | >99 | [2] |

| 80 | 4 | 1:1.5:1.2 | 5 | 84.6 | >99 | [2] |

Analytical Methods

The progress of the reaction and the purity of the final product can be monitored and determined using standard analytical techniques. Gas chromatography (GC) is a commonly employed method for the quantitative analysis of this compound. A nitrogen-selective detector (NSD) can be particularly effective for the detection and quantification of nitrogen-containing compounds like oximes.

Conclusion

The ammoxidation of 2-pentanone using titanium silicalite molecular sieves, particularly fluorine-modified variants, presents a highly efficient and selective route for the synthesis of this compound. This technical guide has provided a comprehensive overview of the process, including a plausible reaction mechanism, detailed experimental protocols, and comparative quantitative data. The use of Graphviz diagrams helps to visualize the complex reaction pathway and experimental workflow. This information serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling them to further explore and optimize the production of this important chemical intermediate.

References

An In-depth Technical Guide on the Reaction Mechanism of 2-Pentanone Oxime Formation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 2-pentanone oxime. It covers the core chemical principles, the influence of reaction conditions, catalytic effects, quantitative data, and detailed experimental protocols relevant to its synthesis.

Core Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of an oxime from a ketone, such as 2-pentanone, and hydroxylamine (B1172632) is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[1][2] The overall process involves the formation of a C=N double bond through the elimination of a water molecule.[3] The reaction is typically catalyzed by an acid.[1][4]

The mechanism proceeds through several distinct steps:

-

Acid Catalysis and Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of 2-pentanone by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][5]

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine (H₂NOH), acting as a nucleophile, attacks the activated carbonyl carbon.[2] This leads to the formation of a tetrahedral intermediate.[2]

-

Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the positively charged nitrogen atom to the oxygen atom, resulting in a neutral tetrahedral intermediate known as a carbinolamine.[2][5]

-

Formation of a Good Leaving Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (a water molecule).[5]

-

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a protonated oxime (an iminium ion).[2][5]

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to yield the final, neutral this compound product and regenerate the acid catalyst.[5]

Influence of pH and Reaction Kinetics

The rate of oxime formation is highly dependent on the pH of the reaction medium. A slightly acidic environment (typically pH 4-5) is optimal for the reaction.[6][7]

-

In highly acidic conditions (low pH): The hydroxylamine nucleophile becomes protonated to form H₃NOH⁺. This protonated form is no longer nucleophilic, which significantly slows down or inhibits the initial attack on the carbonyl carbon.[1]

-

In neutral or basic conditions (high pH): The concentration of acid catalyst is too low to effectively protonate the carbonyl group and the subsequent carbinolamine hydroxyl group. The dehydration of the carbinolamine intermediate becomes the rate-determining step and is generally slow without acid catalysis.[8]

Therefore, a delicate balance is required to ensure that the ketone is sufficiently activated for attack while a significant portion of the hydroxylamine remains in its free, nucleophilic form.[6]

Catalysis of Oxime Formation

To accelerate oxime formation, particularly under milder physiological conditions (pH ~7), various catalysts can be employed. Aniline (B41778) and its derivatives are known to be effective nucleophilic catalysts for this transformation.[4][7]

The aniline-catalyzed mechanism involves the formation of a highly reactive protonated Schiff base (iminium ion) intermediate.[4]

-

Aniline first reacts with the ketone to form a transient iminium ion, which is more electrophilic than the protonated ketone itself.

-

This intermediate then rapidly undergoes transimination (exchange of the imine group) with hydroxylamine.

-

This process yields the desired oxime product and regenerates the aniline catalyst.[4]

Studies have shown that electron-donating substituents on the aniline ring, such as in p-phenylenediamine, can create even more effective catalysts for oxime ligation at neutral pH.[7]

Quantitative Data Summary

The efficiency of this compound formation is influenced by catalysts, pH, and the chosen synthetic method. The following tables summarize relevant quantitative data from the literature.

Table 1: Effect of pH and Catalysts on Oxime Formation Rate

| Condition | Catalyst | pH | Rate Constant / Fold Increase | Reference |

|---|---|---|---|---|

| Model Reaction | None | Neutral | Base rate (e.g., < 0.01 M⁻¹s⁻¹) | [6] |

| Model Reaction | None | ~4.5 | Optimal rate | [6] |

| Model Reaction | Aniline | Neutral | 40x increase vs. uncatalyzed | [4] |

| Model Reaction | Aniline | Acidic | 400x increase vs. uncatalyzed | [4] |

| Protein PEGylation | p-Phenylenediamine | 7.0 | 120x increase vs. uncatalyzed | [7] |

| Protein PEGylation | p-Phenylenediamine | 7.0 | 19x increase vs. aniline-catalyzed |[7] |

Table 2: Synthesis Yields of Ketoximes under Various Protocols

| Ketone | Method | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Pentanone | Ammoxidation | H₂O₂, NH₃·H₂O, F-Ti-MOR catalyst, 40-100°C | Up to 94.2% | [9] |

| Acetophenone | Oxalic Acid Catalysis | NH₂OH·HCl, H₂C₂O₄, Acetonitrile (B52724), Reflux | 95% | [10] |

| Hexan-2-one | Mechanochemical | NH₂OH·HCl, NaOH, Methanol (catalytic) | 85-90% |[11] |

Experimental Protocols

Several methods exist for the synthesis of this compound. Below is a detailed protocol adapted from a general, high-yield procedure for ketones using oxalic acid as a catalyst.[10]

Synthesis of this compound via Oxalic Acid Catalysis

-

Materials and Reagents:

-

2-Pentanone (1.0 mmol, 86.13 mg)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 mmol, 139.0 mg)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O) (2.0 mmol, 252.1 mg)

-

Acetonitrile (CH₃CN) (3-5 mL)

-

Deionized water (H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask (25 mL), condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-pentanone (1.0 mmol), hydroxylamine hydrochloride (2.0 mmol), oxalic acid dihydrate (2.0 mmol), and acetonitrile (3 mL).[10]

-

Stir the mixture and heat it to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed (typically 90-120 minutes for ketones).[10]

-

After the reaction is complete, cool the flask to room temperature.

-

Add deionized water (10 mL) to the reaction mixture and stir for 5 minutes.[10]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).[10]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[10]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography or distillation.

-

Another notable synthetic route is the ammoxidation of 2-pentanone using hydrogen peroxide and ammonia (B1221849) water with a specialized catalyst, which can achieve high yields and purity in a closed system.[9]

Product Characterization

The successful formation of this compound (CAS No: 623-40-5) can be confirmed through standard analytical techniques.[12] Spectroscopic data for this compound are available in public databases.[13][14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic shifts for the alkyl chain and the carbon of the C=N bond.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad peak for the O-H stretch of the oxime group and a C=N stretch, while the strong C=O stretch of the starting ketone will be absent.[15]

-

Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product (101.15 g/mol ).[16]

References

- 1. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]

- 9. CN110981750A - Method for synthesizing this compound from 2-pentanone through ammoxidation - Google Patents [patents.google.com]

- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 11. benchchem.com [benchchem.com]

- 12. This compound [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound [webbook.nist.gov]

- 16. This compound | C5H11NO | CID 6065802 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Pentanone oxime

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Pentanone Oxime

Introduction

This compound, also known as methyl propyl ketoxime, is an organic compound with the chemical formula C5H11NO.[1][2][3] It is an oxime derivative of 2-pentanone and finds applications as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.[1][4] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its reactivity and safety profile. The information is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1][5] It exhibits moderate polarity due to the oxime group, which allows it to participate in hydrogen bonding.[1][4]

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C5H11NO | [1][2][3] |

| Molecular Weight | 101.15 g/mol | [2][6][7] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Slightly amine-like | [5] |

| Boiling Point | 168 °C | [6][7] |

| Melting Point | < -27°C | [8] |

| Density | 0.89 g/cm³ at 20 °C | [6] |

| Flash Point | 78 °C | [6] |

| Vapor Pressure | 80 Pa at 20 °C; 113 Pa at 25 °C | [8] |

| Water Solubility | Soluble | [1][4][5] |

| Refractive Index | 1.429 - 1.445 | [6][7] |

| Log Kow (Octanol/Water Partition Coefficient) | 1.54 at 20 °C | [8] |

Computed Properties

| Property | Value | Reference |

| Exact Mass | 101.084063974 Da | [2] |

| Topological Polar Surface Area | 32.6 Ų | [2] |

| McGowan's Characteristic Volume (McVol) | 92.860 ml/mol | [9] |

| Critical Pressure (Pc) | 3435.91 kPa | [9] |

| Critical Temperature (Tc) | 666.81 K | [9] |

Experimental Protocols

Synthesis of this compound

1. Ammoxidation of 2-Pentanone

This method involves the reaction of 2-pentanone with hydrogen peroxide and ammonia (B1221849) water in the presence of a catalyst.[10]

-

Reactants and Catalyst:

-

2-Pentanone

-

Hydrogen Peroxide (H₂O₂)

-

Ammonia Water (NH₃·H₂O)

-

Catalyst: Fluorine modified titanium silicalite molecular sieve[10]

-

-

Reaction Conditions:

-

Procedure:

-

Combine 2-pentanone, hydrogen peroxide, ammonia water, and the catalyst in a reaction vessel.[10]

-

Heat the mixture to the specified temperature and maintain for the required duration.[10]

-

After the reaction is complete, filter the reaction liquid to recover the catalyst.[10]

-

Separate the organic layer.[10]

-

Dry the organic layer with anhydrous sodium sulfate.[10]

-

Purify the product by distillation under reduced pressure to obtain pure this compound.[10]

-

2. Classical Oximation

A general method for synthesizing oximes involves the reaction of a ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base.[11]

-

Reactants:

-

2-Pentanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., potassium hydroxide, pyridine)[11]

-

-

Solvent:

-

A polar solvent such as ethanol (B145695) is typically used.[11]

-

-

Procedure:

-

Dissolve 2-pentanone in an alcoholic solvent.[11]

-

Add hydroxylamine hydrochloride and a base to the solution.[11]

-

Reflux the mixture. The reaction temperature generally ranges from 60 to 120 °C.[11]

-

Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform a work-up, which may include dilution with water and extraction with an organic solvent.

-

Dry the organic extract and remove the solvent under reduced pressure.

-

Purify the crude product, for example, by column chromatography.

-

Analytical Methods

Gas Chromatography (GC)

Given its volatility, GC is a suitable method for determining the purity of this compound.

-

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

-

Column:

-

A non-polar capillary column, such as one with an OV-101 stationary phase, can be used.[12]

-

-

General Procedure:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent.

-

Inject a small volume of the sample into the GC.

-

The components of the sample are separated based on their boiling points and interaction with the stationary phase.

-

The FID detects the eluted components, and the resulting chromatogram can be used to determine the purity of the sample.

-

Visualizations

Caption: Workflow for the synthesis of this compound via Ammoxidation.

References

- 1. CAS 623-40-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H11NO | CID 6065802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 623-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound » BCH GmbH » Products [bch-bruehl.de]

- 5. This compound for Sale from Quality Suppliers [senrial-chem.com]

- 6. echemi.com [echemi.com]

- 7. This compound [stenutz.eu]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. chemeo.com [chemeo.com]

- 10. CN110981750A - Method for synthesizing this compound from 2-pentanone through ammoxidation - Google Patents [patents.google.com]

- 11. arpgweb.com [arpgweb.com]

- 12. This compound [webbook.nist.gov]

An In-depth Technical Guide to 2-Pentanone Oxime (CAS: 623-40-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentanone oxime, with the CAS number 623-40-5, is an organic compound belonging to the oxime family. It is a derivative of 2-pentanone and is also known by synonyms such as methyl n-propyl ketoxime and methyl propyl ketone oxime.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key chemical reactions. While its primary applications are in the industrial sector, its role as a chemical intermediate makes it a compound of interest for researchers in various fields of chemical synthesis.[2]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic, slightly amine-like odor.[3] It is soluble in water and organic solvents, a property that makes it versatile in various chemical reactions.[1][2] The presence of the oxime functional group allows for hydrogen bonding, contributing to its moderate polarity.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H11NO | [1] |

| Molecular Weight | 101.15 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 168 °C | [5] |

| Density | 0.89 g/cm³ | [5] |

| Flash Point | 78 °C | [5] |

| Refractive Index | 1.429 | [5] |

| Solubility | Soluble in water and organic solvents | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic features.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl, ethyl, and methylene (B1212753) protons of the pentyl chain, as well as a broad singlet for the hydroxyl proton of the oxime group. The chemical shifts will be influenced by the proximity to the C=N bond. |

| ¹³C NMR | A signal for the C=N carbon atom (in the range of 150-160 ppm), and distinct signals for the five carbon atoms of the pentyl group.[6] |

| IR Spectroscopy | A broad O-H stretching band (around 3100-3500 cm⁻¹), a C=N stretching vibration (around 1650 cm⁻¹), and C-H stretching and bending vibrations.[7] |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 101. Fragmentation patterns would likely involve the loss of alkyl fragments from the pentyl chain. The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds and their derivatives.[8] |

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the reaction of 2-pentanone with hydroxylamine (B1172632) or through an ammoxidation process.

Experimental Protocols

Method 1: Synthesis via Hydroxylamine Hydrochloride (Classical Method)

This method involves the condensation reaction of 2-pentanone with hydroxylamine, which is typically generated in situ from hydroxylamine hydrochloride and a base.[9]

-

Materials: 2-pentanone, hydroxylamine hydrochloride, sodium acetate (B1210297) (or another suitable base), ethanol (B145695), water.

-

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water in a round-bottom flask.

-

Add a solution of 2-pentanone in ethanol to the flask.

-

The mixture is typically refluxed for a period of 1 to 3 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).[10]

-

The organic layer is washed with water, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation.

-

Method 2: Synthesis via Ammoxidation

A more modern and greener approach involves the ammoxidation of 2-pentanone. This method utilizes a catalyst, such as a modified titanium silicalite molecular sieve.[11]

-

Materials: 2-pentanone, hydrogen peroxide, ammonia (B1221849) water, fluorine-modified titanium silicalite molecular sieve catalyst, anhydrous sodium sulfate.[11]

-

Procedure:

-

The reaction is carried out in a closed system.

-

2-pentanone, hydrogen peroxide, and ammonia water are reacted in the presence of the catalyst.

-

The reaction is maintained at a temperature of 40-100 °C for 3-6 hours.[11]

-

The molar ratio of 2-pentanone to hydrogen peroxide is typically between 1:1.0 and 1:2.0, and the molar ratio of 2-pentanone to ammonia is between 1:1.0 and 1:3.0.[11]

-

After the reaction, the catalyst is recovered by filtration.

-

The organic layer is separated, dried with anhydrous sodium sulfate, and purified by distillation under reduced pressure to obtain pure this compound.[11]

-

Caption: Ammoxidation synthesis workflow for this compound.

Chemical Reactivity and Applications

The chemistry of this compound is dominated by the reactivity of the oxime functional group. Its primary industrial application is as an anti-skinning agent in paints and coatings, where it prevents the formation of a solid layer on the surface upon exposure to air.[3] It also serves as a versatile intermediate in the synthesis of other organic compounds, including those used in the pharmaceutical and agrochemical industries.[1][2]

The Beckmann Rearrangement

A key reaction of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide.[12] In this reaction, the alkyl group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates to the nitrogen, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide.[13][14] This reaction is of significant industrial importance, for instance, in the synthesis of caprolactam, the precursor to Nylon 6.[12]

Caption: The Beckmann rearrangement transforms a ketoxime into an amide.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed and can cause serious eye irritation. Prolonged or repeated exposure may cause damage to organs. Standard laboratory safety practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound.

Conclusion

This compound is a valuable chemical with significant industrial applications, primarily as an anti-skinning agent. Its synthesis is well-established through both classical and modern catalytic methods. The reactivity of its oxime functional group, particularly in the Beckmann rearrangement, makes it a useful intermediate for further organic synthesis. While its direct application in drug development is not prominent, its role as a building block in the synthesis of more complex molecules underscores its importance in the broader chemical and pharmaceutical landscape. Further research into its catalytic applications and the synthesis of novel derivatives could expand its utility in various fields of chemical science.

References

- 1. CAS 623-40-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound » BCH GmbH » Products [bch-bruehl.de]

- 3. This compound for Sale from Quality Suppliers [senrial-chem.com]

- 4. This compound | C5H11NO | CID 6065802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. treenablythe.weebly.com [treenablythe.weebly.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN110981750A - Method for synthesizing this compound from 2-pentanone through ammoxidation - Google Patents [patents.google.com]

- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

Stereoisomerism in 2-Pentanone Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 2-pentanone oxime, a molecule of interest in various chemical and pharmaceutical applications. The presence of a carbon-nitrogen double bond in the oxime functional group gives rise to geometric isomerism, resulting in the existence of (E) and (Z) stereoisomers. Understanding the distinct properties and synthesis of these isomers is crucial for their application in fields where stereochemistry plays a significant role in molecular recognition and biological activity.

Introduction to Stereoisomerism in Ketoximes

Ketoximes, formed from the reaction of a ketone with hydroxylamine (B1172632), exhibit geometric isomerism due to the restricted rotation around the C=N double bond. The lone pair of electrons on the nitrogen atom and the hydroxyl group create a stereocenter, leading to two possible spatial arrangements of the substituents attached to the imine carbon. These are designated as (E) (from the German entgegen, meaning opposite) and (Z) (from the German zusammen, meaning together) based on the Cahn-Ingold-Prelog priority rules. In the case of this compound, the substituents on the imine carbon are a methyl group and a propyl group.

Data Presentation: Spectroscopic Properties of (E)- and (Z)-2-Pentanone Oxime

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for (E)- and (Z)-2-Pentanone Oxime

| Protons | Predicted Shift (E)-isomer (ppm) | Predicted Shift (Z)-isomer (ppm) | Rationale for Difference |

| N-OH | ~9.0 - 11.0 (broad singlet) | ~9.0 - 11.0 (broad singlet) | The chemical shift is highly dependent on solvent and concentration; minimal difference is expected between isomers. |

| α-CH₃ | Lower δ (upfield) | Higher δ (downfield) | In the (E)-isomer, the methyl group is anti to the hydroxyl group. In the (Z)-isomer, it is syn, leading to deshielding and a downfield shift. |

| α-CH₂- (propyl) | Higher δ (downfield) | Lower δ (upfield) | In the (E)-isomer, the α-methylene of the propyl group is syn to the hydroxyl group, causing deshielding. In the (Z)-isomer, it is anti, resulting in an upfield shift. |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for (E)- and (Z)-2-Pentanone Oxime

| Carbon | Predicted Shift (E)-isomer (ppm) | Predicted Shift (Z)-isomer (ppm) | Rationale for Difference |

| C=N | ~155 - 160 | ~155 - 160 | Minimal and often inconsistent differences are observed for the imine carbon. |

| α-CH₃ | Higher δ (downfield) | Lower δ (upfield) | The carbon syn to the hydroxyl group is shielded (upfield shift), while the anti carbon is deshielded (downfield shift). |

| α-CH₂- (propyl) | Lower δ (upfield) | Higher δ (downfield) | The carbon syn to the hydroxyl group is shielded (upfield shift), while the anti carbon is deshielded (downfield shift). |

Experimental Protocols

Synthesis of this compound (Mixture of E/Z Isomers)

This protocol is based on a general method for the synthesis of oximes.[1]

Materials:

-

2-Pentanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (CH₃COONa) or other suitable base

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-pentanone in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and an equimolar amount of sodium acetate.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2-pentanone.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 1-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product crystallizes, collect the solid by vacuum filtration. If it remains as an oil, perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound as a mixture of (E) and (Z) isomers.

Separation of (E)- and (Z)-2-Pentanone Oxime Isomers

The separation of the geometric isomers of this compound can be achieved by column chromatography.[1][3]

Materials:

-

Crude this compound (mixture of E/Z isomers)

-

Silica (B1680970) gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 hexane:ethyl acetate).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude this compound mixture in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of gradually increasing polarity (e.g., a gradient of ethyl acetate in hexane, starting from 5% and increasing to 20% or as determined by TLC analysis).

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure (E)-isomer and the pure (Z)-isomer separately.

-

Remove the solvent from the combined fractions under reduced pressure to obtain the isolated isomers.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis, separation, and analysis of (E)- and (Z)-2-pentanone oxime.

Caption: Logical relationship between isomer configuration and predicted NMR shifts.

References

Solubility and Stability of 2-Pentanone Oxime in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 2-pentanone oxime in organic solvents. Due to a notable lack of specific quantitative data in publicly available literature for this compound, this guide also includes qualitative descriptions and comparative data from structurally similar compounds to provide valuable context and estimation benchmarks.

Introduction to this compound

This compound (CAS No. 623-40-5) is an organic compound with the chemical formula C₅H₁₁NO. It belongs to the ketoxime family and is a colorless to pale yellow liquid at room temperature. Its molecular structure, characterized by a carbon-nitrogen double bond with a hydroxyl group attached to the nitrogen, imparts moderate polarity and the ability to participate in hydrogen bonding. This structural feature is central to its solubility and stability characteristics. This compound finds applications as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals, and as an anti-skinning agent in paints and coatings.

Solubility of this compound

Qualitative Solubility

This compound is described as being soluble in organic solvents, a property that makes it versatile in various chemical reactions.[1][2] Based on its structure, it is expected to be soluble in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, dimethylformamide), as well as in nonpolar aromatic solvents (e.g., toluene, xylene) and hydrocarbon solvents.[3]

Comparative Solubility Data

To provide a quantitative perspective, the following table presents the water solubility of structurally similar oximes. This data can offer an indication of the relative polarity and potential solubility behavior of this compound.

| Compound | CAS No. | Molecular Formula | Water Solubility | Temperature (°C) |

| This compound | 623-40-5 | C₅H₁₁NO | Data not available | - |

| 2-Butanone oxime | 96-29-7 | C₄H₉NO | 114 g/L | 20 |

| 4-Methyl-2-pentanone oxime | 105-44-2 | C₆H₁₃NO | 12.16 g/L | 40 |

| Acetone oxime | 127-06-0 | C₃H₇NO | 330 g/L | 20 |

Data sourced from publicly available chemical databases and assessment reports.

The data for these related compounds suggest that the alkyl chain length and branching influence water solubility, a factor that will also affect solubility in organic solvents.

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, pH (if water is present), and the presence of acids or bases. The primary degradation pathway for oximes is hydrolysis, which cleaves the C=N bond to regenerate the corresponding ketone (2-pentanone) and hydroxylamine.

General Stability Considerations

Oximes are generally more stable than the corresponding imines but can undergo decomposition under certain conditions. In organic solvents, the stability of this compound is expected to be greater than in aqueous solutions, where water is readily available for hydrolysis. However, the presence of trace amounts of water in organic solvents can facilitate this degradation, especially in the presence of acidic or basic catalysts.

Thermal stability is another critical factor. While specific data for this compound is not available, studies on similar compounds like methyl ethyl ketone oxime hydrochloride indicate that decomposition can occur at elevated temperatures. It is generally advisable to store this compound in a cool, dry place away from strong acids and oxidizing agents.

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the solubility and stability of this compound in organic solvents.

Protocol for Solubility Determination (Isothermal Method)

This protocol outlines a standard method for determining the solubility of this compound in a given organic solvent at a constant temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

-

Calculation:

-

Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.

-

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a method to assess the stability of this compound in an organic solvent under stressed conditions (e.g., elevated temperature).

-

Sample Preparation:

-

Prepare a solution of this compound in the desired organic solvent at a known concentration.

-

-

Stress Conditions:

-

Divide the solution into several sealed vials.

-

Expose the vials to the stress condition (e.g., a constant elevated temperature, such as 40°C, 60°C, and 80°C).

-

Protect some samples from light to assess photostability.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from the stress condition.

-

Cool the sample to room temperature if necessary.

-

Analyze the sample for the concentration of this compound and the presence of any degradation products using a suitable analytical method (e.g., GC-MS or LC-MS).

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time.

-

Determine the degradation rate and, if applicable, the half-life of the compound under the tested conditions.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound in organic solvents. While direct quantitative data remains scarce, the provided qualitative information, comparative data for similar compounds, and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals. The experimental workflows visualized herein provide a clear roadmap for generating the specific data required for various research and development applications. It is recommended that for any critical application, the solubility and stability of this compound in the specific solvent system of interest be determined experimentally using the protocols outlined in this guide.

References

An In-depth Technical Guide to the Thermochemical Data of 2-Pentanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-pentanone oxime. Due to a scarcity of direct experimental thermochemical data for this specific compound in publicly available literature, this guide also includes calculated thermochemical properties and experimental data for structurally similar compounds to serve as valuable reference points. Furthermore, detailed experimental protocols for the synthesis of this compound and for the determination of key thermochemical properties are provided.

Thermochemical Data for this compound (Calculated)

The following table summarizes the calculated thermochemical and physical properties for this compound. These values are primarily derived from computational methods such as the Joback and Crippen methods and should be used as estimations in the absence of experimental data.

| Property | Value | Unit | Source |

| Enthalpy of Formation (gas, 298.15 K) | -226.33 | kJ/mol | Joback Method[1] |

| Enthalpy of Vaporization | 46.80 | kJ/mol | Joback Method[1] |

| Boiling Point (1 atm) | 482.54 | K | Joback Method[1] |

| Critical Temperature | 666.81 | K | Joback Method[1] |

| Critical Pressure | 3435.91 | kPa | Joback Method[1] |

| LogP (Octanol/Water Partition Coefficient) | 1.637 | Crippen Method[1] |

Experimental Thermochemical Data for Analogous Compounds

To provide a comparative context, the following table presents experimental thermochemical data for 2-butanone (B6335102) oxime and cyclohexanone (B45756) oxime, which are structurally related to this compound.

| Property | 2-Butanone Oxime | Cyclohexanone Oxime | Unit | Source |

| Standard Molar Enthalpy of Combustion (solid) | Not Available | -(153.20 ± 2.34) | kJ/mol | [2] |

| Standard Molar Enthalpy of Formation (solid) | Not Available | -233.9 ± 2.4 | kJ/mol | [3] |

| Standard Molar Entropy (solid, 298.15 K) | Not Available | 185.12 | J/mol·K | [4] |

| Heat Capacity (solid, 298.15 K) | Not Available | 199.38 | J/mol·K | [4] |

| Enthalpy of Fusion | Not Available | 12.45 | kJ/mol | [4] |

| Enthalpy of Vaporization (at boiling point) | Not Available | 58.66 | kJ/mol | [2] |

| Enthalpy of Sublimation (298.15 K) | Not Available | 79.90 ± 0.70 | kJ/mol | [1] |

| Melting Point | -29.5 | 362.20 ± 0.04 | °C | [5][6] |

| Boiling Point (1 atm) | 152.5 | 481.20 | °C | [4][5] |

Experimental Protocols

Synthesis of this compound via Ammoxidation

This protocol is based on a patented method for the synthesis of this compound from 2-pentanone.[7]

Materials:

-

2-Pentanone

-

Hydrogen Peroxide (H₂O₂)

-

Ammonia (B1221849) water (aqueous NH₃)

-

Fluorine-modified titanium-silicon molecular sieve catalyst

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a closed reaction system, combine 2-pentanone, hydrogen peroxide, and ammonia water. The molar ratio of 2-pentanone to hydrogen peroxide should be between 1:1.0 and 1:2.0, and the molar ratio of 2-pentanone to ammonia should be between 1:1.0 and 1:3.0.[7]

-

Add the fluorine-modified titanium-silicon molecular sieve catalyst. The amount of catalyst should be 5-20% of the mass of 2-pentanone.[7]

-

Heat the reaction mixture to a temperature between 40-100 °C and maintain for 3-6 hours.[7]

-

After the reaction is complete, cool the mixture and filter to recover the catalyst.

-

Separate the organic layer from the aqueous layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude this compound by distillation under reduced pressure to obtain the final product.[7]

Representative Experimental Methodologies for Thermochemical Analysis

The following protocols are representative of the methods used to determine the thermochemical properties of oximes, based on studies of cyclohexanone oxime.[2][6]

1. Combustion Calorimetry for Enthalpy of Combustion

This method is used to determine the standard enthalpy of combustion.

Apparatus:

-

Isothermal jacket bomb calorimeter

-

Benzoic acid (for calibration)

-

Sample pellet press

-

Oxygen source

-

Ignition system

-

Temperature measurement system (e.g., platinum resistance thermometer)

Procedure:

-

Calibration: Calibrate the calorimeter by combusting a known mass of benzoic acid under standardized conditions to determine the energy equivalent of the calorimeter.

-

Sample Preparation: Prepare a pellet of the solid oxime of a known mass.

-

Combustion: Place the pellet in the crucible inside the bomb. Add a small amount of water to the bomb to ensure saturation of the final atmosphere. Pressurize the bomb with high-purity oxygen.

-

Measurement: Immerse the bomb in the calorimeter's water bath. Once thermal equilibrium is reached, ignite the sample. Record the temperature change of the water bath until a final steady temperature is achieved.

-

Analysis: Correct the observed temperature rise for heat exchange with the surroundings. Calculate the heat released during the combustion of the sample. From this, determine the standard molar enthalpy of combustion.

2. Adiabatic Calorimetry for Heat Capacity and Entropy

This technique is employed to measure the heat capacity of the substance as a function of temperature.

Apparatus:

-

Adiabatic calorimeter

-

Cryostat for low-temperature measurements

-

Heater for the sample container

-

Temperature sensors (e.g., platinum and germanium resistance thermometers)

Procedure:

-

Sample Loading: Place a known mass of the sample in the calorimeter vessel.

-

Measurement: Cool the sample to the lowest desired temperature (e.g., near absolute zero). Introduce small, precisely measured amounts of energy (heat) to the sample and measure the resulting temperature increase.

-

Data Acquisition: Repeat the heating and temperature measurement steps across the desired temperature range.

-

Calculation: The heat capacity at each temperature is calculated from the amount of heat supplied and the corresponding temperature rise. The standard entropy is then determined by integrating the heat capacity data from 0 K to the desired temperature, accounting for the entropies of any phase transitions.

Conclusion

This guide has compiled the currently available thermochemical information for this compound, highlighting the reliance on calculated data due to a lack of experimental values in accessible literature. To bridge this gap, experimental data for analogous compounds, 2-butanone oxime and cyclohexanone oxime, have been provided for comparative purposes. Detailed experimental protocols for the synthesis of this compound and for the determination of key thermochemical properties have been outlined to aid researchers in their work. The provided visualizations of the synthesis and a common experimental workflow offer a clear graphical representation of these processes. Further experimental investigation into the thermochemical properties of this compound is warranted to validate the calculated values and provide a more complete dataset for this compound.

References

- 1. Cyclohexanone, oxime (CAS 100-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Cyclohexanone, oxime [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application of 2-Pentanone Oxime in Agrochemical Synthesis: A Detailed Overview for Researchers

Introduction

2-Pentanone oxime, a versatile chemical intermediate, is gaining recognition for its role in the synthesis of novel agrochemicals. Its unique structural features allow for the creation of diverse molecules with potential fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their agrochemical discovery and development pipelines. While direct synthesis of a commercially named agrochemical from this compound is not prominently documented in publicly available literature, its application as a key building block in the synthesis of bioactive oxime ethers and other derivatives is an active area of research.

Application in the Synthesis of Fungicidal Oxime Ethers

This compound serves as a valuable precursor for the synthesis of novel oxime ethers with significant fungicidal activity. The general approach involves the O-alkylation of this compound with various electrophiles to introduce diverse functionalities, thereby modulating the biological activity of the resulting compounds. A notable application is in the synthesis of azo-oxime ethers, which have demonstrated potent activity against a broad spectrum of phytopathogenic fungi.

General Synthesis Pathway for Fungicidal Azo-Oxime Ethers

The synthesis of fungicidal azo-oxime ethers can be achieved through a cross-dehydrogenative coupling (CDC) reaction between an oxime and a hydrazone. This method offers an efficient and atom-economical route to novel fungicidal compounds.

Caption: General reaction scheme for the synthesis of fungicidal azo-oxime ethers.

Experimental Protocol: Synthesis of a Model Azo-Oxime Ether